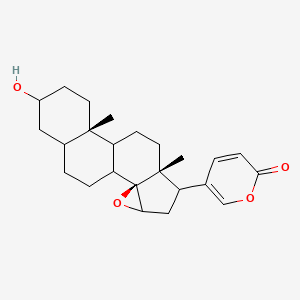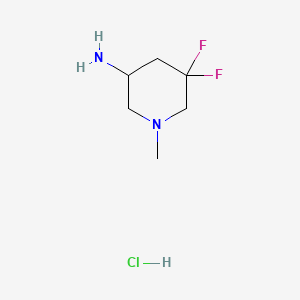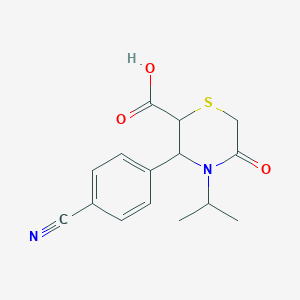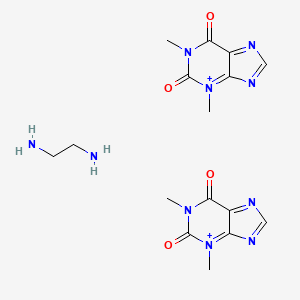
2-nitro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-1H-indene is a nitro-substituted indene compound with the molecular formula C9H7NO2. It is a derivative of indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The nitro group (-NO2) attached to the indene structure significantly alters its chemical properties, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-1H-indene typically involves the nitration of indene. One common method is the reaction of indene with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process. The general reaction can be represented as follows:
C9H8+HNO3→C9H7NO2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the nitration process more efficiently. The use of mixed acid (a combination of nitric acid and sulfuric acid) is common to achieve higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-nitro-1H-indene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, where the indene ring is further oxidized to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-amino-1H-indene
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Oxidation: Indene-1,2-dione or other oxidized indene derivatives.
Scientific Research Applications
2-nitro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-1H-indene and its derivatives depends on the specific application and the target molecule. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved can include enzymes, DNA, and cellular membranes, depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-nitroindole: Similar in structure but with an indole ring instead of an indene ring.
2-nitrofluorene: Contains a fluorene ring system with a nitro group.
2-nitronaphthalene: A naphthalene derivative with a nitro group.
Uniqueness
2-nitro-1H-indene is unique due to its specific indene ring structure, which imparts distinct chemical properties compared to other nitro-substituted aromatic compounds. Its reactivity and the types of reactions it undergoes can differ significantly from those of similar compounds, making it valuable for specific synthetic and industrial applications.
Properties
CAS No. |
16021-01-5 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-nitro-1H-indene |
InChI |
InChI=1S/C9H7NO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2 |
InChI Key |
QRGAOMCRFAUXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide](/img/structure/B14782519.png)
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782522.png)

![(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14782546.png)
![1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14782550.png)
![Acetonitrile;cyclohexa-1,3-dien-1-yl-[5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane](/img/structure/B14782555.png)


![tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate](/img/structure/B14782578.png)


![Tert-butyl 3-[(3-chlorophenyl)-[2-(methoxycarbonylamino)ethoxy]methyl]piperidine-1-carboxylate](/img/structure/B14782586.png)
![6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14782594.png)
